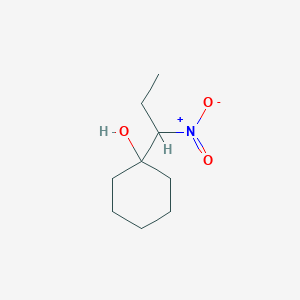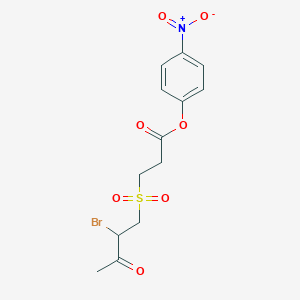
Cyclohexanol, 1-(1-nitropropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanol, 1-(1-nitropropyl)- is an organic compound that belongs to the class of secondary alcohols It is characterized by a cyclohexane ring with a hydroxyl group (-OH) and a nitropropyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanol, 1-(1-nitropropyl)- can be synthesized through several methods. One common approach involves the nitration of cyclohexanol using nitric acid in the presence of a catalyst. The reaction typically requires controlled temperatures and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanol, 1-(1-nitropropyl)- often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 1-(1-nitropropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanoic acid.
Reduction: Cyclohexanol, 1-(1-aminopropyl)-.
Substitution: Various substituted cyclohexanol derivatives depending on the reagent used.
Scientific Research Applications
Cyclohexanol, 1-(1-nitropropyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanol, 1-(1-nitropropyl)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The hydroxyl group allows for hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler analog without the nitropropyl group.
Cyclohexanone: The oxidized form of cyclohexanol.
Cyclohexanol, 1-(1-aminopropyl)-: The reduced form of Cyclohexanol, 1-(1-nitropropyl)-.
Properties
CAS No. |
59906-63-7 |
|---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-(1-nitropropyl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H17NO3/c1-2-8(10(12)13)9(11)6-4-3-5-7-9/h8,11H,2-7H2,1H3 |
InChI Key |
ONXIGZXEBOERHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1(CCCCC1)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Carbamic acid, [(4-methylphenyl)thioxomethyl]-, ethyl ester](/img/structure/B14612954.png)
![Benzene, 1-chloro-4-[[2-(chloromethyl)phenyl]thio]-2-fluoro-](/img/structure/B14612956.png)
![4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14612960.png)




![3-Nonylpyrido[3,4-E][1,2,4]triazine](/img/structure/B14612982.png)

